

Introduction: Unveiling a Multifunctional Synthetic Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Chloro-3-fluoro-2-iodoaniline**

Cat. No.: **B1427285**

[Get Quote](#)

In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to innovation. **4-Chloro-3-fluoro-2-iodoaniline**, registered under CAS number 1018450-37-7, emerges as a highly functionalized and versatile aniline derivative.^[1] Its unique substitution pattern—featuring three distinct halogens and an amino group on a benzene ring—offers chemists a powerful scaffold for constructing complex molecular architectures. The ortho-iodo, meta-fluoro, and para-chloro substituents, combined with the nucleophilic and directing properties of the amine, provide multiple, orthogonal handles for sequential chemical modifications.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, safety protocols, plausible synthetic strategies, and its vast potential in synthetic applications, particularly in the realm of drug discovery where analogous haloanilines are foundational.^{[2][3][4]}

Part 1: Physicochemical and Spectroscopic Profile

The identity and purity of a synthetic building block are its most critical attributes. **4-Chloro-3-fluoro-2-iodoaniline** is a solid at room temperature, necessitating refrigerated storage to maintain its long-term stability.

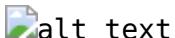
Core Properties

A summary of its key physicochemical data is presented below for quick reference.

Property	Value	Source(s)
CAS Number	1018450-37-7	[1] [5]
IUPAC Name	4-chloro-3-fluoro-2-iodoaniline	[1]
Molecular Formula	C ₆ H ₄ ClFIN	[1] [6]
Molecular Weight	271.46 g/mol	[1] [7]
Physical Form	Solid	
Typical Purity	≥97%	[8]
Storage Temperature	Refrigerator	

Structural & Spectroscopic Insights

The unique arrangement of substituents dictates the molecule's reactivity. The amino group acts as an activating, ortho-para director, though its influence is modulated by the strongly electronegative halogens. The iodine atom at the C2 position is the most labile site for metal-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.


Confirmation of the structure and assessment of purity rely on standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra would be expected to show distinct aromatic protons with coupling patterns influenced by the adjacent fluorine atom. ¹³C and ¹⁹F NMR would further confirm the carbon framework and the presence of the fluorine substituent.[\[9\]](#)
- Mass Spectrometry (MS): This technique will confirm the molecular weight, with the isotopic pattern of chlorine providing a clear signature for the presence of this halogen.[\[9\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic N-H stretching frequencies for the primary amine, alongside absorptions corresponding to the aromatic C-H and C-halogen bonds.[\[9\]](#)

Part 2: Hazard Analysis and Safe Handling Protocol

As with any laboratory chemical, a thorough understanding of potential hazards is essential for safe handling. **4-Chloro-3-fluoro-2-iodoaniline** is classified as a hazardous substance.[10]

GHS Hazard Classification

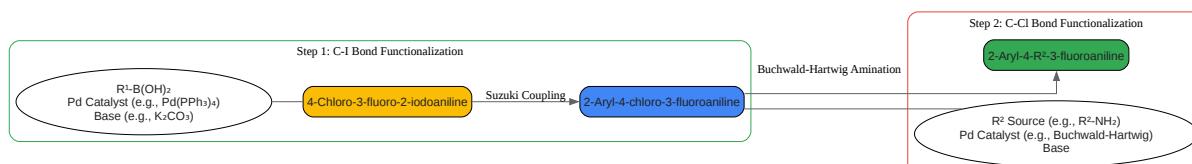
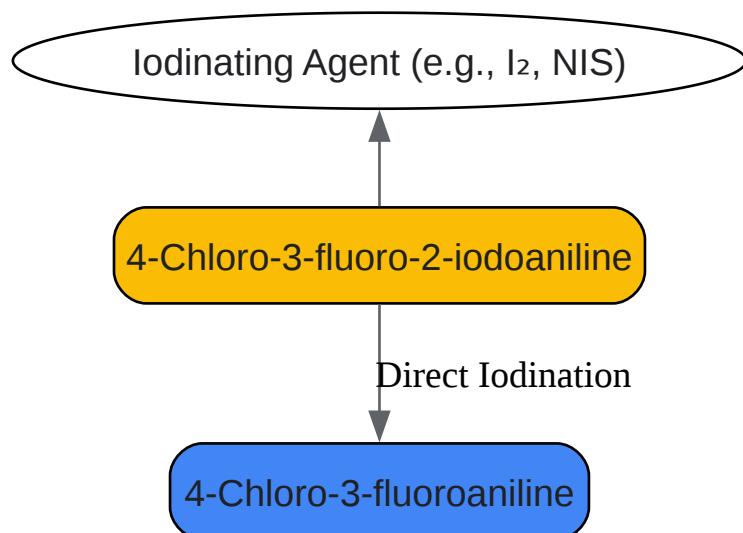
Pictogram(s)	Signal Word	Hazard Statements	Precautionary Statements
	Warning	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P312 : IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source(s):[10]

Standard Operating Procedure for Safe Handling

This protocol is designed as a self-validating system to minimize exposure and ensure laboratory safety.

- Engineering Controls: All manipulations of solid **4-chloro-3-fluoro-2-iodoaniline** must be performed within a certified chemical fume hood to prevent inhalation of dust particles.
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear nitrile or neoprene gloves at all times.
 - Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes.
 - Body Protection: A standard laboratory coat is required.
- Dispensing and Weighing:
 - Carefully unseal the container inside the fume hood.
 - Use a spatula to transfer the solid to a weighing vessel. Avoid generating dust.
 - Promptly and securely reseal the container after use.
- Spill Management:
 - In case of a small spill, decontaminate the area by carefully sweeping the solid material onto a sheet of paper and placing it in a designated hazardous waste container.
 - Wipe the spill area with a solvent-moistened towel (e.g., ethanol or acetone), and place the towel in the hazardous waste container.
- First Aid Measures:
 - Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[\[11\]](#)
 - Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[\[11\]](#)
 - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[\[11\]](#)



- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10][12]

Part 3: Synthetic Pathways and Methodologies

While specific synthetic preparations for **4-chloro-3-fluoro-2-iodoaniline** are not widely published, its structure allows for a logical retrosynthetic analysis based on established methodologies for analogous haloanilines. A plausible approach involves the regioselective iodination of a readily available precursor.

Proposed Retrosynthetic Workflow

The following diagram illustrates a potential synthetic route starting from 4-chloro-3-fluoroaniline. This approach leverages the directing effect of the amino group to install the iodine atom at the ortho position.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-3-fluoro-2-iodoaniline | C6H4ClFIN | CID 58475131 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. nbino.com [nbino.com]
- 5. 4-CHLORO-3-FLUORO-2-IODOANILINE, CasNo.1018450-37-7 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookingchem.com]
- 6. capotchem.com [capotchem.com]
- 7. 4-chloro-N-fluoro-2-iodoaniline | C6H4ClF | CID 161143199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-CHLORO-3-FLUORO-2-IODOANILINE suppliers & manufacturers in China [m.chemicalbook.com]
- 9. 4-CHLORO-3-FLUORO-2-IODOANILINE(1018450-37-7) 1H NMR [m.chemicalbook.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. downloads.ossila.com [downloads.ossila.com]
- To cite this document: BenchChem. [Introduction: Unveiling a Multifunctional Synthetic Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1427285#4-chloro-3-fluoro-2-iodoaniline-cas-number-1018450-37-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com